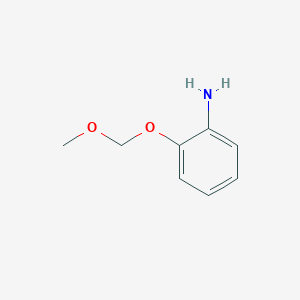

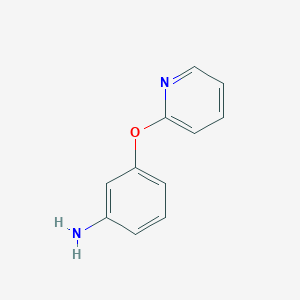

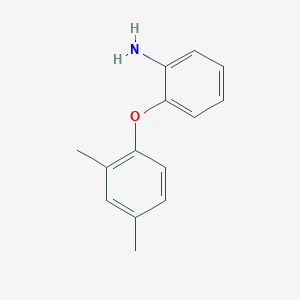

2-(2,4-Dimethylphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dimethylphenoxy)aniline is a chemical compound that is related to aniline derivatives. Aniline and its derivatives are known for their application in polymer synthesis and their electrochemical properties. The dimethyl groups on the benzene ring can influence the electronic structure and reactivity of the molecule .

Synthesis Analysis

The synthesis of related aniline derivatives often involves chemical or electrochemical methods. For instance, dimethyl-aniline polymers have been synthesized and studied for their structure and properties . While the specific synthesis of 2-(2,4-Dimethylphenoxy)aniline is not detailed in the provided papers, similar compounds like 2-(diphenylphosphinylmethoxy)aniline have been synthesized, and their structure confirmed by various spectroscopic methods .

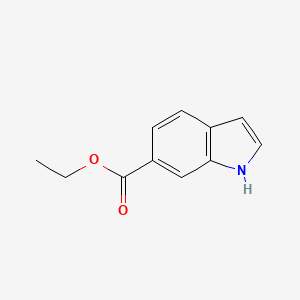

Molecular Structure Analysis

The molecular structure of aniline derivatives is crucial for their properties and applications. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, such as 2-(diphenylphosphinylmethoxy)aniline, which exhibits hydrogen bonding in its crystalline form . The presence of substituents on the benzene ring, such as methyl groups, can affect the overall geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Aniline derivatives undergo various chemical reactions, including polymerization and reactions with oxidizing agents. For example, the ozonolysis of 2,4-xylidine (a dimethyl-aniline derivative) in acidic aqueous solution has been studied, revealing primary reaction products and suggesting mechanisms involving electron transfer and substitution reactions . These reactions can lead to the formation of different products depending on the reaction conditions and the presence of catalysts or additional reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The electronic structure of polydimethylanilines, for example, can be modified by acid-base treatments, which in turn affect their electrochemical properties . The presence of dimethyl groups can also impact the solubility, boiling point, and melting point of the compound. The electrochemical synthesis of polymers based on aniline derivatives has been optimized to produce materials with high conductivity and desirable porosity for applications such as dye-sensitized solar cells .

Applications De Recherche Scientifique

1. Synthesis and Chemical Properties

- Synthesis of Vortioxetine Precursor : A high-yielding, eco-friendly synthesis method for 2-[(2,4-dimethylphenyl)thio]aniline, a precursor to the drug vortioxetine, is described. This method is applicable on a multi-gram scale and involves the reaction of bis(2,4-dimethyl)iodonium bromide with commercial 2-aminophenyl disulfide in deep eutectic solvents (Zisopoulou et al., 2020).

- Structure and Redox Properties of Brominated Oligo(N-phenyl-m-aniline)s : Research on all-para-brominated poly(N-phenyl-m-aniline)s reveals insights into their structure and redox properties. These compounds can be synthesized in a one-pot procedure, and their redox properties were explored through UV-vis and EPR measurements (Ito et al., 2002).

2. Material Science Applications

- Fluorescent Polymeric Films : A study on the synthesis of polyurethane cationomers with anil groups highlighted the potential for creating fluorescent polymeric films. The research focused on the structure and photochromic mechanism of salicylideneanil units, which exhibit excited state intramolecular proton transfer (Buruianǎ et al., 2005).

- Amorphous Molecular Materials for Electroluminescence : A novel class of color-tunable emitting amorphous molecular materials, including 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, has been designed for use in organic electroluminescent devices. These materials are characterized by reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the ability to form stable amorphous glasses (Doi et al., 2003).

3. Environmental Studies

- Ozonolysis in Acidic Aqueous Solution : Research into the ozonolysis of 2,4-xylidine (2,4-dimethyl-aniline) in acidic aqueous solution helps understand the environmental impact and degradation pathways of this compound. The study identified primary reaction products and their evolution, providing insight into the reactions occurring in natural water systems (Machulek et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2,4-dimethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQNUMZUANLZQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC=C2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484862 |

Source

|

| Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenoxy)aniline | |

CAS RN |

60287-72-1 |

Source

|

| Record name | 2-(2,4-DIMETHYLPHENOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.